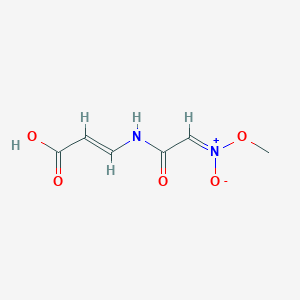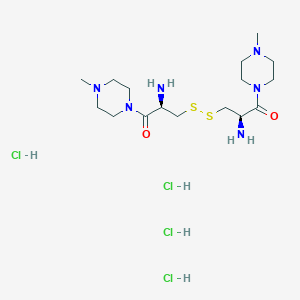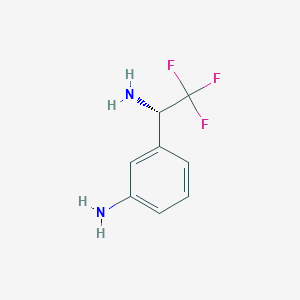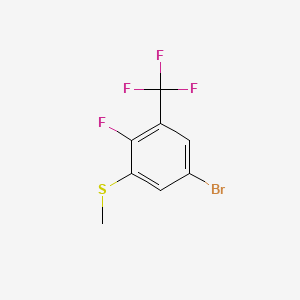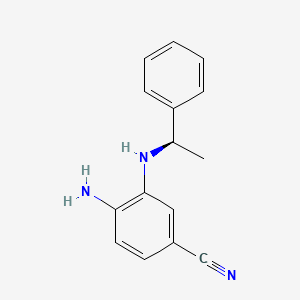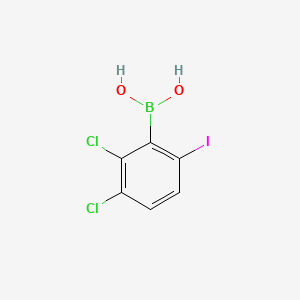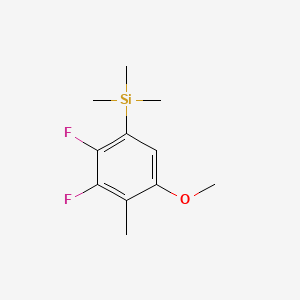
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17F2OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a difluoromethoxy-methylphenyl ring. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane typically involves the reaction of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like lithium aluminum hydride (LiAlH4) or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield (2,3-Difluoro-5-methoxy-4-methylbenzaldehyde), while reduction can produce (2,3-Difluoro-5-methoxy-4-methylphenol).
Applications De Recherche Scientifique
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize negative charges, making the compound a useful intermediate in organic synthesis. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Difluoromethyl)trimethylsilane: Similar in structure but lacks the methoxy and methyl groups.
(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid: Contains a boronic acid group instead of the trimethylsilyl group.
(2,3-Difluoro-5-methoxy-4-methylphenyl)acetic acid: Contains an acetic acid group instead of the trimethylsilyl group.
Uniqueness
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl and difluoromethoxy groups, which confer distinct reactivity and stability properties. This makes it a valuable building block in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C11H16F2OSi |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
(2,3-difluoro-5-methoxy-4-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H16F2OSi/c1-7-8(14-2)6-9(15(3,4)5)11(13)10(7)12/h6H,1-5H3 |
Clé InChI |
INTZZEMZNPYCSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1OC)[Si](C)(C)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


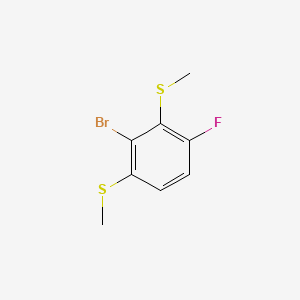

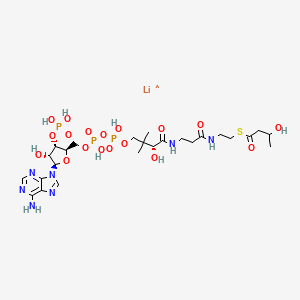
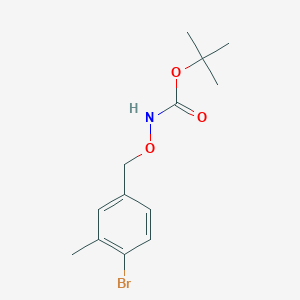
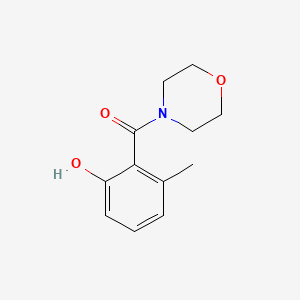
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
